Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a cyclohexyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the tert-butyl and cyclohexyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and various substituted compounds with different functional groups.
Scientific Research Applications
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate include other azetidine derivatives and compounds with similar functional groups, such as:
- Tert-butyl cis-3-(4-hydroxycyclohexyl)azetidine-1-carboxylate
- Tert-butyl cis-3-(4-methylcyclohexyl)azetidine-1-carboxylate
- Tert-butyl cis-3-(4-chlorocyclohexyl)azetidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
RMZULTXPIFDITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC(CC2)N |
Origin of Product |
United States |
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